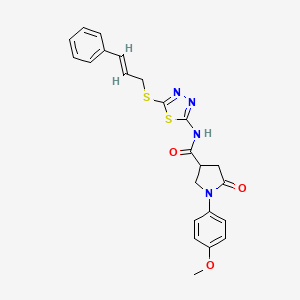![molecular formula C10H7F3N2OS B2888644 {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol CAS No. 1909309-36-9](/img/structure/B2888644.png)
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is a chemical compound characterized by its trifluoromethyl group and thiadiazole ring. This compound is part of the organofluorine chemistry family, which includes compounds containing fluorine atoms. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol typically involves the following steps:
Formation of the Thiadiazole Ring: : This can be achieved through the cyclization of thiosemicarbazides with hydrazine in the presence of a strong acid.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The compound can be reduced to remove the trifluoromethyl group.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the corresponding amine.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological molecules.
Industry: : The compound is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism by which {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is unique due to its trifluoromethyl group and thiadiazole ring. Similar compounds include:
3-Fluoro-2-(trifluoromethyl)pyridine: : This compound also contains a trifluoromethyl group but lacks the thiadiazole ring.
2-(Trifluoromethyl)benzoyl chloride: : This compound has a trifluoromethyl group but is structurally different from the thiadiazole-containing compound.
The presence of the thiadiazole ring in this compound gives it unique chemical and biological properties compared to other trifluoromethyl-containing compounds.
Eigenschaften
IUPAC Name |
[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORSBGOLHKCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)
![7-methyl-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2888567.png)


![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2888578.png)
![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2888580.png)


